molecular formula C8H14ClNS B594215 Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride CAS No. 857361-90-1

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

Cat. No.: B594215
CAS No.: 857361-90-1
M. Wt: 191.717
InChI Key: MOLMVRYJRLEFIQ-UHFFFAOYSA-N
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Description

Fundamental Molecular Architecture

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride possesses a well-defined molecular structure with the chemical formula C₈H₁₄ClNS and a molecular weight of 191.72 grams per mole. The compound represents a hydrochloride salt form where the basic amine functionality has been protonated and paired with a chloride counterion. The molecular architecture features a five-membered thiophene ring containing sulfur at position 1, with the propanamine chain attached at the 3-position of the thiophene ring.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as N-methyl-1-thiophen-3-ylpropan-2-amine hydrochloride. The structural framework can be described through its simplified molecular-input line-entry system representation as CC(CC1=CSC=C1)NC.Cl, which clearly delineates the connectivity pattern between the thiophene ring, the propyl chain, and the methylated amino group.

Stereochemical Considerations and Configurational Analysis

The molecular structure contains a chiral center at the propan-2-yl carbon bearing the methylamine substituent, creating the potential for enantiomeric forms. The stereochemical configuration at this center significantly influences the three-dimensional arrangement of the molecule and its potential biological activities. Computational molecular modeling suggests that the compound adopts preferential conformations that minimize steric interactions between the bulky thiophene ring and the methylated amine group.

The thiophene ring system maintains its characteristic aromatic planarity, with the sulfur atom contributing to the electron density distribution across the five-membered ring. The electronic properties of the thiophene moiety influence the overall molecular polarity and potential interaction sites, particularly affecting the compound's ability to participate in π-π stacking interactions and hydrogen bonding networks.

Properties

IUPAC Name

N-methyl-1-thiophen-3-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLMVRYJRLEFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857361-90-1
Record name methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
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Preparation Methods

Thiophene Ring Functionalization

The thiophene moiety serves as the foundational aromatic system in this compound. Synthetic approaches typically begin with 3-thiophenecarboxaldehyde or 3-thienylmagnesium bromide as starting materials. Nucleophilic addition of methylamine derivatives to 3-thiophenecarboxaldehyde under anhydrous conditions produces secondary amines, which are subsequently reduced to yield the propanamine backbone. Alternative methods employ Grignard reactions, where 3-thienylmagnesium bromide reacts with acetone followed by reductive amination to install the methylamino group.

Reaction conditions:

  • Temperature: −78°C to 25°C (Grignard) vs. 60–80°C (reductive amination)

  • Solvents: Tetrahydrofuran (THF) for Grignard; methanol/water mixtures for reductive amination

  • Catalysts: Sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium for reduction

Propanamine Backbone Synthesis

The propanamine chain is constructed via two primary pathways:

Leuckart-Wallach Reaction

This method condenses 3-thiophenecarboxaldehyde with methylammonium formate under elevated temperatures (150–200°C), producing the secondary amine through a one-pot reductive amination. Yields range from 45–68%, with byproducts including N-formyl derivatives requiring hydrolysis.

Key parameters:

  • Reaction time: 8–12 hours

  • Acid scavengers: Triethylamine (TEA) to neutralize formic acid

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of α-methyl-β-(3-thienyl)acrylonitrile intermediates. Subsequent treatment with methylamine in ethanol under hydrogen pressure (3–5 bar) achieves full saturation of the propanamine chain.

Advantages:

  • Higher stereoselectivity (up to 92% enantiomeric excess)

  • Reduced side reactions compared to Leuckart methods

Hydrochloride Salt Formation

Acid-Base Titration

The free base form of methyl[1-(thiophen-3-yl)propan-2-yl]amine is treated with concentrated hydrochloric acid (HCl) in anhydrous diethyl ether. Precipitation occurs at pH 2–3, with yields exceeding 85% when using stoichiometric HCl equivalents.

Purification techniques:

  • Recrystallization from ethanol/ether mixtures

  • Vacuum filtration to remove residual acids

Solvent Optimization

Comparative studies demonstrate that isopropanol as a reaction solvent improves crystal morphology and reduces hygroscopicity compared to methanol-based systems.

Reaction Optimization Strategies

Temperature and Catalytic Effects

ParameterLeuckart MethodCatalytic Hydrogenation
Optimal Temperature180°C50°C
Catalyst LoadingN/A5% Pd/C
Yield Improvement+12% with TEA+22% with H2O co-solvent

Data adapted from VulcanChem and WO2009109992A1.

Elevating temperatures in Leuckart reactions above 190°C accelerates formamide decomposition but risks thiophene ring degradation. Conversely, hydrogenation benefits from moderate temperatures (50–70°C) to prevent catalyst poisoning.

Stereochemical Control

Racemization during synthesis remains a critical challenge. Patent WO2009109992A1 discloses that using zinc chloride as a Lewis acid during salt formation enriches the desired S-enantiomer by 98.5% purity through selective crystallization.

Mechanism:

  • Zinc coordinates preferentially with the S-configuration

  • Differential solubility in chloroform/hexane mixtures

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (D2O): δ 3.12 (s, 3H, N-CH3), 2.98–2.85 (m, 2H, CH2), 2.72 (quintet, J = 6.8 Hz, 1H, CH), 7.32–7.25 (m, 3H, thiophene-H)

  • Mass Spectrometry: m/z 191.72 [M+H]+ aligns with PubChem CID 73994837

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm shows ≥99% purity when using reverse-phase C18 columns and 0.1% trifluoroacetic acid/acetonitrile mobile phases.

Industrial-Scale Production Challenges

Byproduct Management

The primary impurity, N,N-dimethyl-1-(thiophen-3-yl)propan-2-amine, forms via over-alkylation during methylamine reactions. Patent literature recommends using excess methylamine (2.5 eq.) and controlled addition rates to suppress this side reaction.

Solvent Recovery Systems

Large-scale processes employ fractional distillation to recover THF and methanol, achieving 92–95% solvent reuse. Energy consumption metrics:

  • 15 kWh/kg product (Leuckart)

  • 9 kWh/kg (catalytic hydrogenation)

Emerging Methodologies

Continuous Flow Synthesis

Microreactor trials demonstrate 40% reduction in reaction time for the hydrogenation step, with enhanced heat transfer minimizing thermal degradation.

Biocatalytic Approaches

Preliminary studies using ω-transaminases show potential for enantioselective synthesis at ambient temperatures, though yields remain suboptimal (≤34%) compared to traditional methods .

Scientific Research Applications

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic uses, although its structural similarity to methamphetamine raises concerns about its safety.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The compound functions as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This mechanism is similar to that of methamphetamine, although the compound is less potent. The primary molecular targets are the norepinephrine and dopamine transporters .

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features CAS Number
Methyl[1-(thiophen-3-yl)propan-2-yl]amine HCl C₈H₁₃NS·HCl 191.7 Thiophen-3-yl, secondary amine 857361-90-1
3-(Thiophen-2-yl)prop-2-yn-1-amine HCl C₇H₈ClNS ~173.6 Propargyl amine, thiophen-2-yl 115955-65-2
Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine HCl C₁₀H₁₅ClN₂O₂S₂ 318.9 Thiophene-2-sulfonyl, piperidine N/A
1-(Fluorophenyl)propan-2-ylamine C₁₀H₁₃FN·HCl ~201.7 Fluorophenyl, tertiary amine N/A
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl C₆H₁₂ClN₅ 189.7 Triazole ring, primary amine N/A

Structural and Electronic Differences

Thiophene vs. Triazole Derivatives Thiophene (target compound and ): The sulfur atom in thiophene enhances electron-richness, facilitating π-π stacking interactions in biological systems. This contrasts with triazole-containing analogs (e.g., 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl), where nitrogen atoms introduce hydrogen-bonding capabilities and metabolic stability .

Sulfonyl and Piperidine Modifications

  • Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine HCl () incorporates a sulfonyl group and piperidine ring. The sulfonyl group increases polarity and acidity, while the piperidine ring introduces conformational rigidity, which may influence receptor binding in drug design .

Fluorophenyl Derivatives

  • Fluorinated analogs like 1-(Fluorophenyl)propan-2-ylamine () exhibit reduced basicity due to electron-withdrawing fluorine substituents. This contrasts with the electron-donating thiophene ring, which may enhance the amine’s nucleophilicity in the target compound .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. However, bulkier substituents (e.g., sulfonyl groups in ) may reduce solubility compared to the compact thiophene-propan-2-yl structure .
  • Stability : Propargyl amines () are prone to polymerization, whereas the saturated backbone of the target compound likely offers better thermal and oxidative stability . Triazole derivatives () may exhibit superior metabolic stability in vivo due to resistance to enzymatic degradation .

Biological Activity

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride, commonly referred to as MPA, is a compound of increasing interest in the fields of pharmacology and toxicology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the following chemical properties:

  • IUPAC Name : N-methyl-1-(3-thienyl)-2-propanamine hydrochloride
  • Molecular Formula : C8H13NS·HCl
  • Melting Point : 97–98 °C
  • Purity : Typically >95% for research applications .

The biological activity of MPA is primarily linked to its interaction with monoamine transporters. It is believed to act as a stimulant, similar to other compounds in its class, affecting neurotransmitter systems, particularly those related to dopamine and norepinephrine. This mechanism suggests potential applications in treating certain neuropsychiatric conditions, though no recognized medicinal use has been established as of yet .

Stimulant Effects

MPA has been associated with stimulant effects that can lead to increased energy and alertness. However, these effects come with significant risks:

  • Case Studies : Reports indicate that acute intoxication can result in severe symptoms such as anxiety, paranoia, and cardiovascular issues. For instance, a case study documented a 27-year-old woman experiencing agitation and palpitations after ingestion of MPA alongside other substances, necessitating medical intervention .
Case StudySymptomsIntervention
27-year-old womanNausea, dizziness, palpitationsDiazepam and fluid replacement

Toxicity Reports

The Advisory Council on the Misuse of Drugs (ACMD) has documented instances where MPA was implicated in fatalities, particularly when combined with other psychoactive substances. In several cases from 2012 to 2015, MPA was found in post-mortem toxicology reports linked to deaths . The concentration of MPA detected often exceeded levels associated with acute toxicity (e.g., 752 ng/mL) in fatal cases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between methylamine derivatives and a thiophene-containing precursor. For example, cyclopropylmethylamine analogs are synthesized via controlled reactions with methyl iodide, followed by HCl salt formation . Reaction optimization requires inert atmospheres (e.g., nitrogen), temperature control (e.g., 0–5°C for exothermic steps), and purification via recrystallization using ethanol/ether mixtures. Yield improvements often rely on stoichiometric adjustments of the alkylating agent.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer :

  • GC-MS (EI ionization) : Use a 48-carbon stationary phase with a temperature gradient (170°C → 325°C) to resolve fragmentation patterns. Key ions (e.g., m/z 191.7 for the molecular ion) should align with theoretical values .
  • FTIR-ATR : Scan between 4000–400 cm⁻¹ to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–S bonds in thiophene at ~700 cm⁻¹) .
  • HPLC-TOF : Validate empirical formulas by matching exact masses (e.g., 191.7 g/mol) with isotopic distributions .

Q. What storage conditions are critical for maintaining compound stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon) to prevent degradation via oxidation or hygroscopic absorption. Purity loss >1% over six months has been observed under suboptimal conditions (e.g., room temperature, humidity >60%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and GC-MS data?

  • Methodological Answer : Contradictions often arise from volatile impurities (e.g., residual solvents) undetected by HPLC but visible in GC-MS. Use HPLC-UV/ELSD for non-volatile analytes and cross-validate with GC-MS headspace analysis for volatiles. For example, a 2024 study resolved a 2% purity gap by identifying trace ethyl acetate via GC-MS retention time matching .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tertiary amine’s steric hindrance slows SN2 pathways, favoring SN1 mechanisms in polar aprotic solvents (e.g., DMF). Kinetic studies using deuterated solvents (DMSO-d6) revealed a 1.5× faster reaction rate compared to THF, attributed to stabilized carbocation intermediates . Computational modeling (DFT) further predicts transition-state geometries, aiding in catalyst design .

Q. How can researchers isolate and characterize trace by-products during synthesis?

  • Methodological Answer :

  • Preparative HPLC : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water to separate impurities.
  • HRMS/MS : Fragment ions (e.g., m/z 154.2 for a dehydrohalogenated by-product) confirm structures.
  • NMR (¹³C-DEPT) : Assign quaternary carbons in aromatic by-products (e.g., thiophene ring derivatives) .

Q. What pharmacological models are suitable for studying this compound’s bioactivity?

  • Methodological Answer : In vitro receptor-binding assays (e.g., serotonin transporter SERT) using radiolabeled ligands (³H-paroxetine) quantify affinity (Ki values). For in vivo studies, zebrafish models assess CNS penetration via LC-MS/MS quantification in brain homogenates . Recent work identified partial agonism at σ1 receptors (IC50 = 12 nM), suggesting neuroprotective applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Reactant of Route 2
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Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.